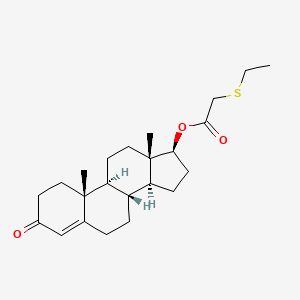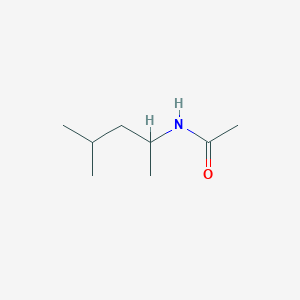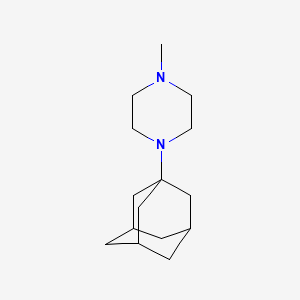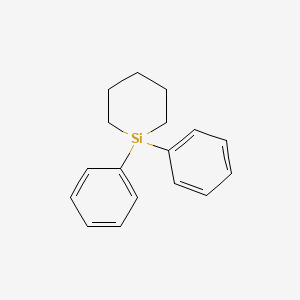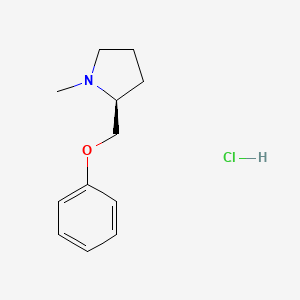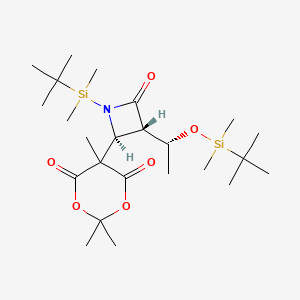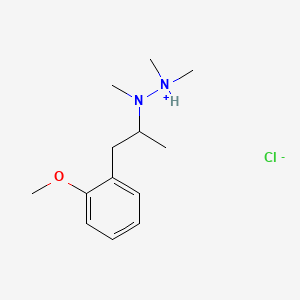
Copper salicylaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper salicylaldehyde is a coordination complex formed by the reaction of salicylaldehyde with copper ions. This compound is part of a broader class of Schiff base complexes, which are known for their diverse applications in various fields such as catalysis, medicine, and material science.
Synthetic Routes and Reaction Conditions:
Condensation Reaction: this compound is typically synthesized through a condensation reaction between salicylaldehyde and a copper salt, such as copper(II) acetate. The reaction is often carried out in an ethanol solution under reflux conditions.
Microwave-Assisted Synthesis: Recent advancements have introduced microwave-assisted synthesis, which allows for rapid and efficient formation of the complex under optimized conditions.
Industrial Production Methods:
Batch Process: In an industrial setting, the batch process is commonly employed, where salicylaldehyde and copper salts are mixed in a solvent and heated under controlled conditions to ensure the formation of the complex.
Continuous Flow Process: Continuous flow reactors are also used to enhance the scalability and reproducibility of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution Reactions: Substitution reactions involving the replacement of ligands in the complex are also possible.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), molecular oxygen (O₂), and various metal catalysts.
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Various ligands and solvents depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Various oxidized forms of this compound, including copper oxides.
Reduction Products: Reduced copper species and corresponding organic products.
Substitution Products: New coordination complexes with different ligands.
科学研究应用
Copper salicylaldehyde has found applications in several scientific research areas:
Catalysis: It is used as a catalyst in organic synthesis, particularly in oxidation reactions.
Medicine: The compound has shown potential in anticancer and antimicrobial activities.
Material Science: this compound complexes are used in the development of new materials with unique optical and electronic properties.
作用机制
The mechanism by which copper salicylaldehyde exerts its effects involves its interaction with biological molecules and pathways:
Molecular Targets: The compound interacts with DNA and proteins, often leading to the inhibition of microbial growth or cancer cell proliferation.
Pathways Involved: The exact pathways can vary, but they often involve the disruption of cellular processes such as DNA replication and protein synthesis.
相似化合物的比较
Copper salicylaldehyde is compared with other similar Schiff base complexes:
Similar Compounds: Other copper complexes with salicylaldehyde derivatives, such as this compound thiosemicarbazone.
Uniqueness: this compound stands out due to its specific ligand structure and the resulting unique properties, such as enhanced stability and reactivity.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
CAS 编号 |
14523-25-2 |
|---|---|
分子式 |
C14H10CuO4 |
分子量 |
305.77 g/mol |
IUPAC 名称 |
copper;2-formylphenolate |
InChI |
InChI=1S/2C7H6O2.Cu/c2*8-5-6-3-1-2-4-7(6)9;/h2*1-5,9H;/q;;+2/p-2 |
InChI 键 |
ITUFJMIZRRRYMT-UHFFFAOYSA-L |
规范 SMILES |
C1=CC=C(C(=C1)C=O)[O-].C1=CC=C(C(=C1)C=O)[O-].[Cu+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


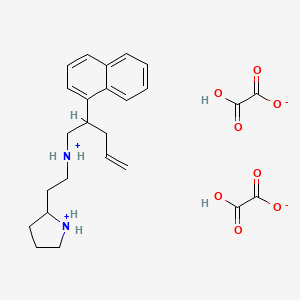
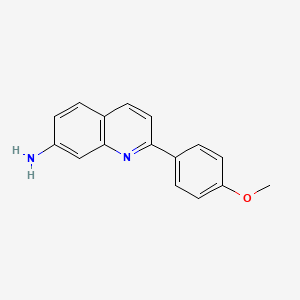
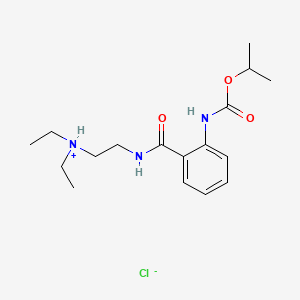

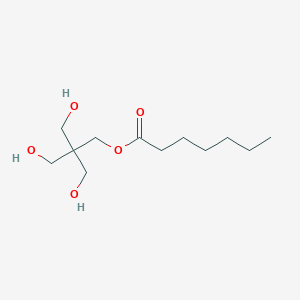
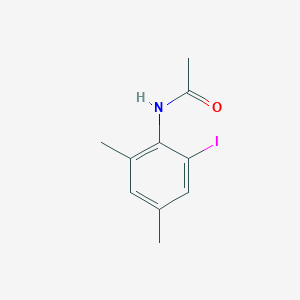
![2-[3-(3-Methylpiperidin-1-yl)propyl]guanidine;sulfuric acid](/img/structure/B15342761.png)
